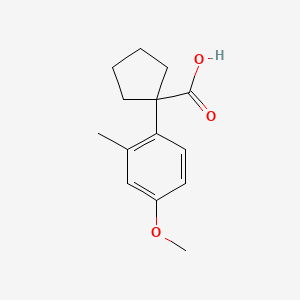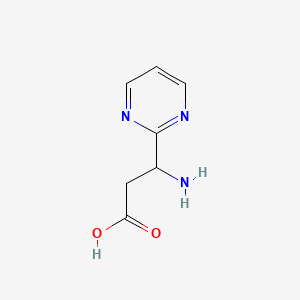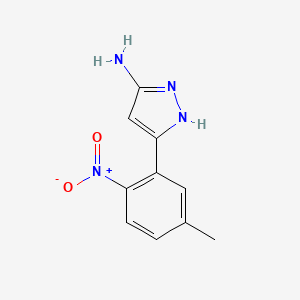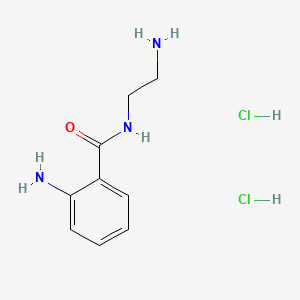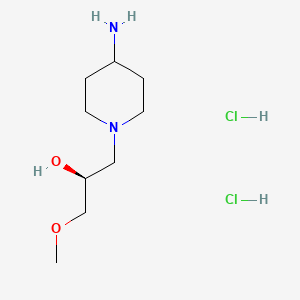
2-(2-Bromo-4-(trifluoromethyl)phenyl)acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromo-4-(trifluoromethyl)phenyl)acetaldehyde is an organic compound characterized by the presence of a bromo group and a trifluoromethyl group attached to a phenyl ring, along with an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-(trifluoromethyl)phenyl)acetaldehyde typically involves the bromination of 4-(trifluoromethyl)acetophenone followed by a formylation reaction. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The formylation can be achieved using reagents like dichloromethyl methyl ether (DCME) in the presence of a Lewis acid like titanium tetrachloride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
化学反応の分析
Types of Reactions
2-(2-Bromo-4-(trifluoromethyl)phenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 2-(2-Bromo-4-(trifluoromethyl)phenyl)acetic acid.
Reduction: 2-(2-Bromo-4-(trifluoromethyl)phenyl)ethanol.
Substitution: 2-(2-Amino-4-(trifluoromethyl)phenyl)acetaldehyde.
科学的研究の応用
2-(2-Bromo-4-(trifluoromethyl)phenyl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of agrochemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(2-Bromo-4-(trifluoromethyl)phenyl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The bromo and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to specific targets .
類似化合物との比較
Similar Compounds
- 2-Bromo-4-(trifluoromethyl)phenol
- 2-Bromo-4-(trifluoromethyl)phenylacetonitrile
- 2-Bromo-N-[4-(trifluoromethyl)phenyl]acetamide
Uniqueness
2-(2-Bromo-4-(trifluoromethyl)phenyl)acetaldehyde is unique due to the presence of both a bromo and a trifluoromethyl group on the phenyl ring, along with an aldehyde functional group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
特性
分子式 |
C9H6BrF3O |
|---|---|
分子量 |
267.04 g/mol |
IUPAC名 |
2-[2-bromo-4-(trifluoromethyl)phenyl]acetaldehyde |
InChI |
InChI=1S/C9H6BrF3O/c10-8-5-7(9(11,12)13)2-1-6(8)3-4-14/h1-2,4-5H,3H2 |
InChIキー |
RRHGVUHNDMHROE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


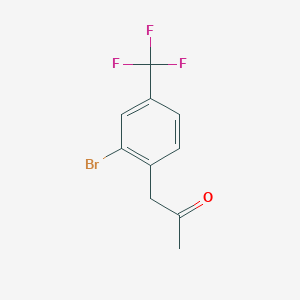

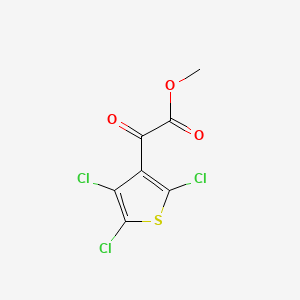
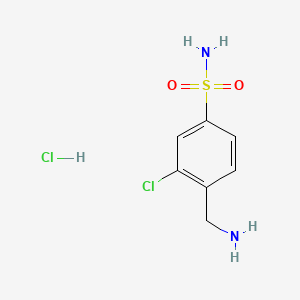
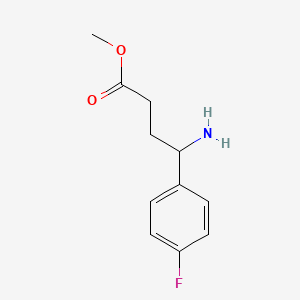
![7,7-Dimethyl-6-oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B13589569.png)
